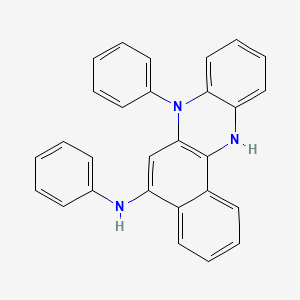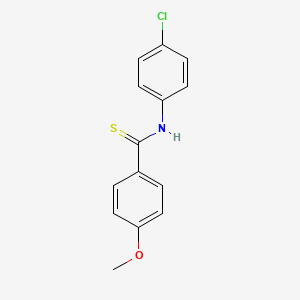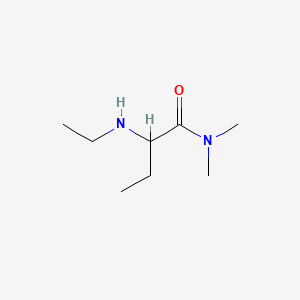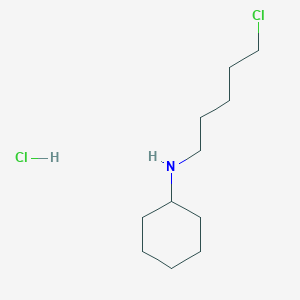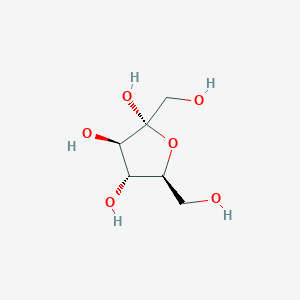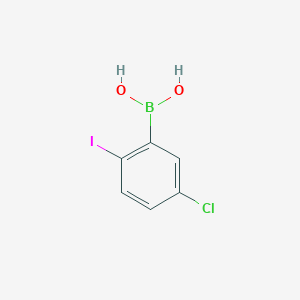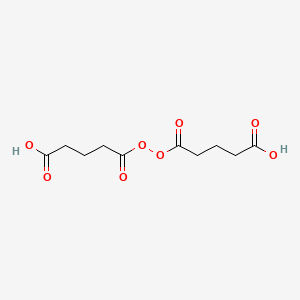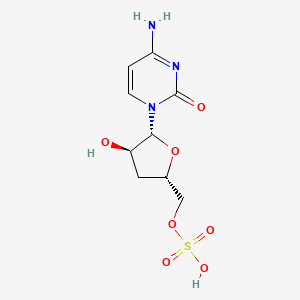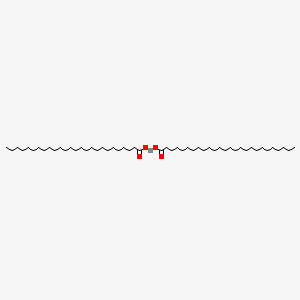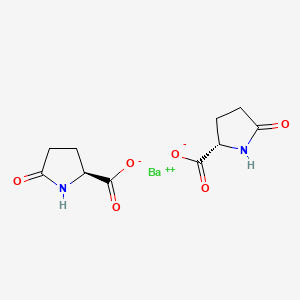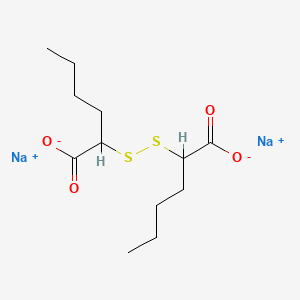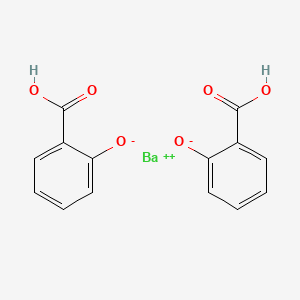
Barium disalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium disalicylate is an organometallic compound with the chemical formula C₁₄H₁₀BaO₆. It is a barium salt of salicylic acid, where two salicylate anions are coordinated to a barium cation. This compound is known for its applications in various fields, including medicine and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium disalicylate can be synthesized through a reaction between barium hydroxide and salicylic acid. The reaction typically involves dissolving barium hydroxide in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Barium disalicylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the salicylate ligands are replaced by other anions or ligands.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of barium oxide and other by-products.
Acids: It reacts with strong acids to release salicylic acid and form barium salts of the corresponding acids.
Major Products Formed:
Barium Oxide: Formed during oxidation reactions.
Salicylic Acid: Released when this compound reacts with strong acids.
Wissenschaftliche Forschungsanwendungen
Barium disalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in formulations that require the controlled release of salicylic acid.
Industry: this compound is used in the production of certain types of glass and ceramics, where it acts as a fluxing agent to lower the melting point of the materials.
Wirkmechanismus
The mechanism of action of barium disalicylate involves the release of salicylic acid upon hydrolysis. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are utilized in various medicinal formulations. The barium ion itself can interact with biological molecules, potentially affecting cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Bismuth Subsalicylate: Similar to barium disalicylate, bismuth subsalicylate is used in medicine for its antibacterial and anti-inflammatory properties.
Calcium Disalicylate: Another similar compound, calcium disalicylate, is used in pharmaceuticals for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other salicylate salts. Its applications in materials science and potential biological activities make it a compound of interest in various research fields.
Eigenschaften
CAS-Nummer |
5908-78-1 |
|---|---|
Molekularformel |
C14H10BaO6 |
Molekulargewicht |
411.55 g/mol |
IUPAC-Name |
barium(2+);2-carboxyphenolate |
InChI |
InChI=1S/2C7H6O3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
FSVHTWITPYPMHK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


